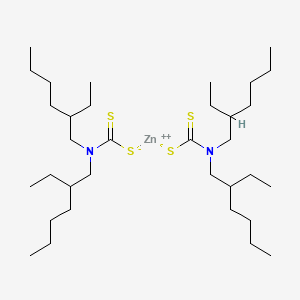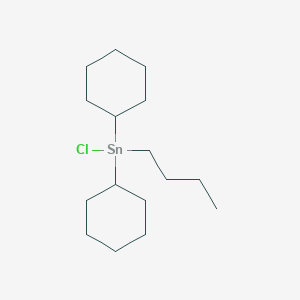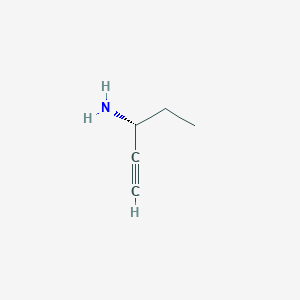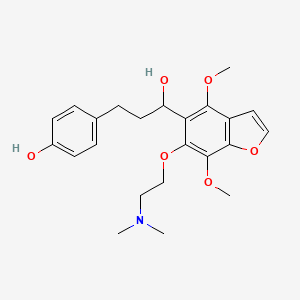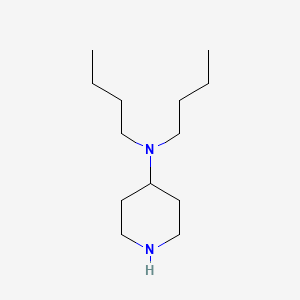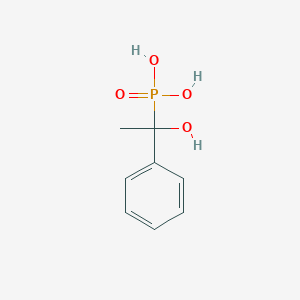
Phosphonic acid, (1-hydroxy-1-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (1-hydroxy-1-phenylethyl)- is an organic compound characterized by the presence of a phosphonic acid group attached to a hydroxy-phenylethyl moiety. This compound is part of the broader class of phosphonic acids, which are known for their diverse applications in various fields due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, (1-hydroxy-1-phenylethyl)- can be synthesized through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid (HCl), or through the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Another method includes the direct use of phosphorous acid (H₃PO₃) to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond .
Industrial Production Methods
Industrial production of phosphonic acids often employs large-scale chemical processes that ensure high yield and purity. These methods typically involve the use of robust catalysts and controlled reaction environments to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (1-hydroxy-1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the phosphonic acid group to a higher oxidation state.
Reduction: Reduction reactions can convert the phosphonic acid group to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where the hydroxy or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with different functional groups, while substitution reactions can produce a wide range of substituted phosphonic acids .
Scientific Research Applications
Phosphonic acid, (1-hydroxy-1-phenylethyl)- has numerous applications in scientific research:
Mechanism of Action
The mechanism by which phosphonic acid, (1-hydroxy-1-phenylethyl)- exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing the natural substrate from interacting with the enzyme . This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Phosphonic acid, (1-hydroxy-1-phenylethyl)- can be compared with other similar compounds such as:
(1-hydroxy-1-phosphonoethyl)phosphonic acid: Known for its use in inhibiting ectopic calcification and slowing down bone resorption.
(1-hydroxy-1-phosphono-2-[1,1’;4’,1’']terphenyl-3-yl-ethyl)-phosphonic acid: Utilized in various pharmaceutical applications.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the uniqueness of phosphonic acid, (1-hydroxy-1-phenylethyl)- in its specific uses and properties .
Properties
CAS No. |
50655-82-8 |
|---|---|
Molecular Formula |
C8H11O4P |
Molecular Weight |
202.14 g/mol |
IUPAC Name |
(1-hydroxy-1-phenylethyl)phosphonic acid |
InChI |
InChI=1S/C8H11O4P/c1-8(9,13(10,11)12)7-5-3-2-4-6-7/h2-6,9H,1H3,(H2,10,11,12) |
InChI Key |
AALJHFYEHHXZNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


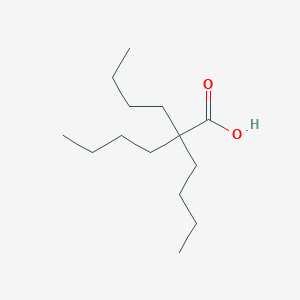
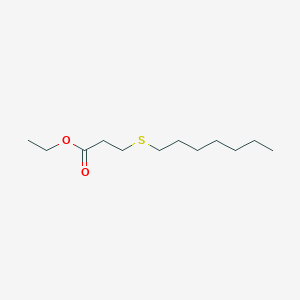
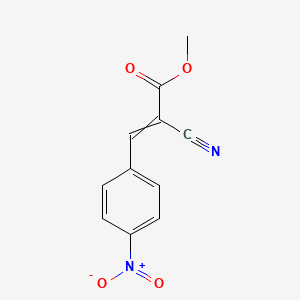
![Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate](/img/structure/B14655537.png)
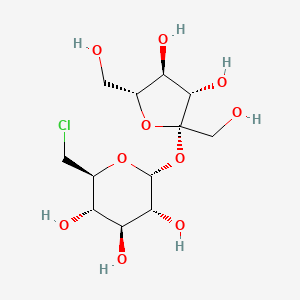
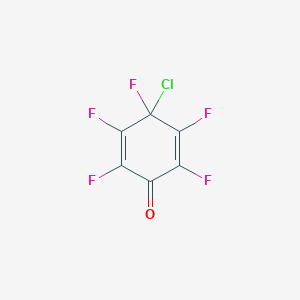
![Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol](/img/structure/B14655556.png)
